Product packaging for 2,5-Bis(tert-butylsulfonyl)thiophene(Cat. No.:CAS No. 3751-64-2)

2,5-Bis(tert-butylsulfonyl)thiophene

Cat. No.: B14157527
CAS No.: 3751-64-2
M. Wt: 324.5 g/mol
InChI Key: ZBTFDTXUZXPFKC-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Thiophenes in Advanced Chemical Systems

Thiophene (B33073) and its derivatives are a cornerstone in the field of heterocyclic chemistry, known for their diverse biological activities and applications in materials science. cognizancejournal.comwisdomlib.org The introduction of a sulfonyl group onto the thiophene ring significantly alters its electronic properties. The sulfonyl group is strongly electron-withdrawing, which can profoundly influence the reactivity and photophysical characteristics of the thiophene core. nih.gov

In the realm of medicinal chemistry, the thiophene nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs. nih.gov The incorporation of sulfonyl groups, often in the form of sulfonamides, is a well-established strategy for developing new therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. sigmaaldrich.com The sulfonyl group can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile.

Furthermore, in materials science, the electronic nature of sulfonyl-substituted thiophenes makes them attractive building blocks for organic electronic materials. The ability to tune the electron affinity and energy levels of thiophene-based polymers and small molecules by introducing sulfonyl groups is crucial for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Historical Context of Bis(sulfonyl) Compounds in Organic Synthesis and Materials Science

The journey of organic chemistry has been marked by the discovery and development of key functional groups that have enabled the synthesis of complex molecules with diverse functionalities. The formal study of organic chemistry began in the 19th century with Friedrich Wöhler's synthesis of urea in 1828, which challenged the theory of vitalism. google.comlumenlearning.com Throughout the 19th and 20th centuries, significant advancements were made in understanding chemical structures and reactions, leading to the development of various fields, including polymer chemistry and materials science. chemistryviews.org

The sulfonyl functional group has been an integral part of organic synthesis for over a century. The development of reactions to form sulfones and sulfonamides has provided chemists with powerful tools for constructing complex molecular architectures. Historically, the synthesis of sulfonyl chlorides has been a key method for introducing the sulfonyl group.

The concept of bis(sulfonyl) compounds, where two sulfonyl groups are present in a molecule, has been explored in various contexts. For instance, bis((trifluoromethyl)sulfonyl)imide has been a subject of study since at least the 1980s for its unique properties and reactions. acs.org In materials science, the incorporation of bis(sulfonyl) functionalities has been investigated as a strategy to create materials with specific properties. For example, bis(fluorosulfonyl)imides have shown promise as electrolytes in lithium-ion batteries and ultracapacitors due to their stability and ionic conductivity. The historical development of organic-inorganic hybrid materials has also seen the use of various functional groups to tailor the properties of these advanced materials. researchgate.net

The synthesis and application of bis(sulfonyl) compounds continue to be an active area of research, with new methods and applications being continuously developed. The presence of two strong electron-withdrawing groups can impart unique electronic and thermal properties to molecules, making them valuable components in the design of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4S3 B14157527 2,5-Bis(tert-butylsulfonyl)thiophene CAS No. 3751-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3751-64-2

Molecular Formula

C12H20O4S3

Molecular Weight

324.5 g/mol

IUPAC Name

2,5-bis(tert-butylsulfonyl)thiophene

InChI

InChI=1S/C12H20O4S3/c1-11(2,3)18(13,14)9-7-8-10(17-9)19(15,16)12(4,5)6/h7-8H,1-6H3

InChI Key

ZBTFDTXUZXPFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,5 Bis Tert Butylsulfonyl Thiophene and Its Derivatives

Direct Sulfonylation Approaches

Direct sulfonylation is a primary method for introducing sulfonyl groups onto aromatic rings, including thiophene (B33073). This typically involves an electrophilic aromatic substitution reaction where the thiophene ring attacks a strong sulfonating agent. The high reactivity of the thiophene ring compared to benzene (B151609) makes this substitution particularly effective, with a strong preference for the C-2 and C-5 positions.

Common sulfonating agents and their characteristics are detailed below:

Sulfonating AgentConditions & CharacteristicsReference
Chlorosulfonic AcidReacts with thiophene, often with a catalyst like phosphorus pentachloride, to form an intermediate thiophene-2-sulfonyl chloride. This intermediate is then typically converted to other derivatives like sulfonamides.
Sulfonyl ChloridesIn the presence of a Lewis acid catalyst (e.g., AlCl₃), sulfonyl chlorides can be used in Friedel-Crafts-type reactions to form sulfones.
Elemental Sulfur (S₈)In some modern synthetic routes, elemental sulfur is used in cyclization reactions to build the thiophene ring itself, incorporating the sulfur atom that can be later oxidized. For instance, alkynols can undergo dehydration and sulfur cyclization with S₈. organic-chemistry.org organic-chemistry.org

The direct introduction of two bulky tert-butylsulfonyl groups at the 2 and 5 positions can be challenging due to steric hindrance and potential deactivation of the ring after the first substitution. Stepwise approaches or the use of pre-functionalized precursors are often employed to achieve disubstitution.

Palladium-Catalyzed Coupling Strategies for Thiophene-Sulfonyl Integration

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing C-S bonds and incorporating sulfonyl groups with high precision. These methods avoid the harsh conditions of direct sulfonylation and provide excellent control over the position of substitution.

Key strategies include:

Direct C-H Arylation/Sulfonylation : Palladium catalysts can activate the C-H bonds of thiophenes, typically at the 2- and 5-positions, allowing for direct coupling with a sulfonyl-containing partner. A protocol for the direct arylation of 3-(methylsulfinyl)thiophenes has been developed, enabling the synthesis of 2-arylated and 2,5-diarylated derivatives. nih.gov This highlights the capability of palladium catalysis to functionalize sulfinyl-substituted thiophenes, which are direct precursors to sulfonyl compounds.

Coupling with Organosulfonyl Chlorides : Palladium catalysis can facilitate the coupling of organosulfonyl chlorides with thiophene derivatives, effectively forming a thiophene-sulfonyl bond. dntb.gov.ua

Stille Coupling : This reaction involves the coupling of an organostannane (like 2,5-bis(tributylstannyl)thiophene) with a sulfonyl halide in the presence of a palladium catalyst. It is a well-established method for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com

Oxidative Cross-Coupling : Palladium(II) catalysts can promote the oxidative cross-coupling of thiophenes with arylboron compounds. semanticscholar.org While this typically forms C-C bonds, related mechanisms can be adapted for C-S bond formation.

A summary of representative palladium-catalyzed reactions is presented below.

Reaction TypeThiophene SubstrateCoupling PartnerCatalyst SystemKey FeatureReference
Direct C-H Arylation3-(Methylsulfinyl)thiopheneAryl HalidesPalladium catalyst (as low as 0.5 mol %)Selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophenes. nih.gov
Stille CouplingTributylstannylferroceneBromo- or iodothiophenesPalladium catalystSynthesis of α- and β-ferrocenyl thiophene derivatives. researchgate.net
Oxidative CouplingThiophenesArylboronic AcidsPalladium(II) trifluoroacetateC-H arylation enabled by boronic acids. semanticscholar.org

Electrochemical Synthesis Pathways for Sulfonyl Thiophene Scaffolds

Electrochemical synthesis is emerging as a green and efficient methodology for creating sulfonyl compounds under mild, oxidant-free conditions. These methods utilize an electric current to drive redox reactions, enabling transformations that can be difficult to achieve with traditional chemical reagents.

Relevant electrochemical approaches include:

Oxidative Coupling of Thiols and Amines : An electrochemical method has been developed for the direct synthesis of sulfonamides from thiols and amines. This process avoids pre-functionalized reagents and generates hydrogen as the only byproduct. tue.nl While this produces sulfonamides, the underlying principle of forming a sulfur-nitrogen bond electrochemically is relevant.

Electrochemical Sulfonylation of Thiols : Thiosulfonates can be synthesized by the electrochemical transformation of sulfonyl hydrazides and thiols, using ammonium iodide as both a redox catalyst and an electrolyte. researchgate.net This approach is notable for being free of transition metals and external oxidants. researchgate.net

Synthesis of Sulfonyl Fluorides : A mild electrochemical method allows for the preparation of sulfonyl fluorides from widely available thiols or disulfides using potassium fluoride (KF) as the fluoride source. nih.govnih.gov This demonstrates the direct electrochemical conversion of sulfur-containing starting materials into sulfonyl-level functional groups. nih.govnih.gov

The table below summarizes key features of these electrochemical methods.

Synthesis TargetStarting MaterialsKey ConditionsAdvantagesReference
SulfonamidesThiols, AminesCarbon anode, Iron cathode, Me₄NBF₄ electrolyteMild conditions, broad substrate scope, benign byproduct (H₂). tue.nl
ThiosulfonatesSulfonyl Hydrazides, ThiolsAmmonium iodide as redox catalyst/electrolyte, constant currentTransition-metal and oxidant-free. researchgate.net
Sulfonyl FluoridesThiols/Disulfides, Potassium Fluoride (KF)Undivided cell, constant currentUses inexpensive and safe fluoride source, no additional oxidants or catalysts needed. nih.govnih.gov

Stereoselective Synthetic Protocols Involving Sulfonyl Groups

While the sulfonyl group itself is achiral, stereoselectivity becomes crucial when chiral centers are present elsewhere in the molecule or when synthesizing chiral precursors like sulfoxides. The sulfinyl group (R-S(O)-R') is a key chiral auxiliary in modern organic synthesis due to its configurational stability and ability to induce high asymmetry. nih.gov

Methods for preparing chiral sulfinyl compounds, which can be oxidized to sulfonyl compounds, include:

Stereoselective Oxidation of Sulfides : Prochiral sulfides can be oxidized to nonracemic sulfoxides using chiral catalysts. Ruthenium(II) or Iridium(III) complexes have been shown to catalyze the enantioselective oxidation of sulfides, achieving high enantiomeric excess. nih.gov

Use of Chiral Sulfinates : Esters of sulfinic acid, known as sulfinates (RS(O)OR'), are valuable intermediates. nih.gov Diastereomers of sulfinates bearing a chiral auxiliary can be separated and then transformed into enantiomerically pure sulfoxides and other derivatives. nih.gov

Palladium-Catalyzed Asymmetric Carbonylation : A palladium-catalyzed asymmetric hydrothioesterification of alkynes has been developed to construct axially chiral carbothioate esters. acs.org This showcases the use of transition metal catalysis to create complex chiral structures involving sulfur functional groups. acs.org

The tert-butanesulfinamide, introduced by Ellman, is a prominent example of a chiral sulfinyl compound used extensively in the stereoselective synthesis of enantiomerically pure amines. nih.gov

Precursor Chemistry and Functional Group Interconversions for Sulfonyl Thiophenes

The synthesis of sulfonyl thiophenes often relies on the preparation of suitable precursors and subsequent functional group interconversions (FGIs). This strategy can provide milder reaction pathways and better control over the final product compared to direct sulfonylation.

Common precursor strategies include:

Oxidation of Thiophene Sulfides : A widely used method involves the synthesis of a thiophene-thioether (sulfide) followed by oxidation. The sulfide (B99878) can be oxidized first to a sulfoxide (B87167) and then to the corresponding sulfone using common oxidizing agents like hydrogen peroxide, m-CPBA, or potassium permanganate. This stepwise oxidation allows for the isolation of sulfoxide intermediates if desired.

Conversion from Sulfonic Acids : Thiophene-2-sulfonic acid can be synthesized via electrophilic sulfonation of thiophene. This sulfonic acid can then be converted into a thiophene-2-sulfonyl chloride intermediate, which is a versatile precursor for synthesizing sulfonamides and other sulfonyl derivatives.

Use of Stannylated Thiophenes : Precursors like 2,5-bis(tributylstannyl)thiophene are valuable for palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) to introduce various functional groups, which could then be converted to sulfonyl moieties. sigmaaldrich.com

Ring Construction Methods : Various synthetic methods build the thiophene ring from acyclic precursors. The Paal-Knorr synthesis, for example, uses 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide to form the thiophene ring. pharmaguideline.com The Gewald aminothiophene synthesis provides 2-aminothiophenes, which can be further modified. pharmaguideline.com

The table below outlines common functional group interconversions relevant to sulfonyl thiophene synthesis.

Starting Functional GroupTarget Functional GroupReagents/Reaction TypePurposeReference
Thiol (-SH)Sulfonyl Fluoride (-SO₂F)Electrochemical Oxidation, KFDirect conversion to a stable sulfonyl derivative. nih.gov
Sulfonic Acid (-SO₃H)Sulfonyl Chloride (-SO₂Cl)Chlorosulfonic acid, PCl₅Creates a versatile intermediate for further reactions.
Sulfide (-S-)Sulfone (-SO₂-)H₂O₂, m-CPBA, KMnO₄Stepwise oxidation to the highest oxidation state of sulfur.
Halide (-Br, -I)Sulfone (-SO₂R)RSO₂Na, CuI catalystNucleophilic substitution to introduce the sulfonyl group.

Scalability and Process Optimization in Sulfonyl Thiophene Synthesis

Scaling up the synthesis of sulfonyl compounds from the laboratory to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. The synthesis of aryl sulfonyl chlorides, key intermediates for many sulfonyl compounds, often involves highly exothermic reactions that pose safety risks on a large scale.

Key considerations for scalability and optimization include:

Continuous Flow Chemistry : Continuous manufacturing processes are a viable and safer alternative to hazardous batch reactions. A continuous system using multiple stirred-tank reactors (CSTRs) and continuous filtration has been developed for the production of aryl sulfonyl chlorides. mdpi.com This approach allows for better control over reaction temperature, mixing, and residence time, improving safety and yield.

Process Control and Optimization : Design of Experiments (DOE) is a valuable tool for optimizing reaction conditions, such as reagent stoichiometry, temperature, and reaction time. mdpi.com For the synthesis of aryl sulfonyl chlorides, increasing the equivalents of chlorosulfonic acid was found to improve the isolated yield significantly. mdpi.com

The following table highlights improvements achieved through process optimization for aryl sulfonyl chloride synthesis.

ParameterInitial Batch ProcessOptimized Continuous ProcessImprovementReference
Isolated Yield67.3%87.7%Increased yield through stoichiometry adjustment. mdpi.com
Water for Isolation62 equivalents9 equivalents85% reduction in quench water volume. mdpi.com
E-Factor8012Nearly sevenfold reduction in process waste. mdpi.com

Molecular and Electronic Structure Elucidation

Advanced Spectroscopic Characterization Techniques for 2,5-Bis(tert-butylsulfonyl)thiophene

Spectroscopic methodologies provide empirical data on the molecular connectivity, mass, and electronic transitions within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structural arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals that confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet would be observed for the two equivalent protons on the thiophene (B33073) ring. The tert-butyl groups would also produce a single, more intense singlet, as all eighteen protons are chemically equivalent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon environments. Two signals would be expected for the thiophene ring carbons: one for the carbons bonded to the sulfonyl groups and another for the carbons at the 3 and 4 positions. The tert-butyl groups would exhibit two signals, one for the quaternary carbon and one for the methyl carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound.
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5 - 8.0SingletThiophene-H (2H)
¹H~1.4Singlettert-Butyl-H (18H)
¹³C~140 - 145SingletThiophene-C (C-S)
¹³C~130 - 135SingletThiophene-C (C-H)
¹³C~60 - 65Singlettert-Butyl-C (quaternary)
¹³C~23 - 25Singlettert-Butyl-C (methyl)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺. Characteristic fragmentation patterns would likely involve the loss of tert-butyl groups and sulfur dioxide moieties.

Table 2: Predicted Mass Spectrometry Data for this compound.
m/zPredicted FragmentRelative Intensity
[M]⁺[C₁₂H₂₀O₄S₃]⁺High
[M - 57]⁺[M - C(CH₃)₃]⁺Moderate
[M - 121]⁺[M - SO₂C(CH₃)₃]⁺Moderate-High
[M - 114]⁺⁺[M - 2C(CH₃)₃]⁺⁺Low

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the thiophene ring. The presence of the electron-withdrawing sulfonyl groups would likely cause a blue shift (hypsochromic shift) in the absorption maximum compared to unsubstituted thiophene.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound.
TransitionPredicted λmax (nm)Solvent
π-π*~220 - 240Hexane or Ethanol

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. For this compound, PES would reveal the energies of the highest occupied molecular orbitals (HOMOs), which are primarily associated with the π-system of the thiophene ring and the lone pairs of the sulfonyl oxygen atoms. The strong electron-withdrawing nature of the sulfonyl groups is expected to lower the energy of the thiophene π-orbitals, resulting in higher ionization potentials compared to thiophene itself.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into the molecular and electronic structure of this compound.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and energetic properties of molecules. For this compound, DFT calculations can be used to determine the most stable conformation and to visualize the distribution of molecular orbitals.

Conformation: The conformation of the molecule is influenced by the steric hindrance between the bulky tert-butylsulfonyl groups. DFT calculations would likely show that the most stable conformation involves a significant twisting of the sulfonyl groups out of the plane of the thiophene ring to minimize steric repulsion.

Electronic Structure: DFT calculations would provide information on the energies and shapes of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the thiophene ring, while the LUMO may have significant contributions from the sulfur and oxygen atoms of the sulfonyl groups. The calculated HOMO-LUMO gap is a key parameter that relates to the electronic excitation properties of the molecule.

Table 4: Predicted DFT Calculation Results for this compound (B3LYP/6-31G* level of theory).
ParameterPredicted Value
HOMO Energy~ -7.0 to -7.5 eV
LUMO Energy~ -1.5 to -2.0 eV
HOMO-LUMO Gap~ 5.0 to 6.0 eV
Dihedral Angle (C-S-S-C)Significant deviation from planarity

Molecular Orbital (MO) Calculations for Electronic Transitions

Molecular orbital calculations are crucial for understanding the electronic transitions within sulfonyl thiophenes. The oxidation of the sulfur atom in the thiophene ring to a sulfone (S,S-dioxide) fundamentally alters the electronic structure. This conversion disrupts the aromatic 6π electron system of the thiophene ring by removing the sulfur lone pairs from conjugation. rsc.org Consequently, this leads to an increased electron delocalization along the π-conjugated backbone when incorporated into larger systems. rsc.org

Computational studies on related thiophene derivatives, such as thiophene S-oxides, demonstrate that the nature of substituents significantly influences the electronic properties. Electron-withdrawing groups, like the sulfonyl group, are known to increase the electrophilicity of the molecule. scispace.com In this compound, the two strongly electron-withdrawing sulfonyl groups are expected to significantly lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This lowering of the LUMO energy is a key factor in determining the energy of electronic transitions, such as the HOMO to LUMO transition, which corresponds to the lowest energy absorption in the electronic spectrum. Theoretical studies on various thiophene-S,S-dioxides confirm that this modification has a favorable impact on tuning the frontier molecular orbital levels. rsc.org

Analysis of HOMO-LUMO Energetics and Band Gaps in Sulfonyl Thiophenes

A central feature of thiophene-S,S-dioxides is the significant reduction in the HOMO-LUMO energy gap compared to their unoxidized thiophene analogues. rsc.orgrsc.orgresearchgate.net This reduction is a direct consequence of the electronic effects of the sulfonyl groups. Theoretical studies predicted that replacing sulfur atoms in polythiophenes with sulfone groups would substantially decrease the HOMO-LUMO gap. acs.org

Experimental and computational data from related sulfonyl thiophene compounds illustrate this trend effectively. For instance, the conversion of a polythiophene to its corresponding polythiophene-S,S-dioxide resulted in a decrease in the optical bandgap from 1.85 eV to 1.55 eV. rsc.orgrsc.org This change is primarily attributed to the stabilization (lowering of energy) of the LUMO, making the molecule more electron-deficient and a better electron acceptor. rsc.org

In studies on star-shaped oligothiophenes, per-oxygenation to form the all-S,S-dioxides also led to a considerable red-shift in the maximum wavelength of absorption (λmax), indicating a smaller energy gap. acs.org For example, the oxygenation of a star-shaped oligothiophene with a central benzene (B151609) unit resulted in a red-shift of 35-45 nm, corresponding to an energy gap reduction of 0.43-0.52 eV. acs.org Another derivative experienced a more dramatic red-shift of 110 nm (a reduction of 1.95 eV in the energy gap). acs.org These findings underscore the profound impact of the sulfonyl functionality on the frontier orbital energies.

Below is a table summarizing HOMO-LUMO gap data for representative thiophene and thiophene-S,S-dioxide compounds.

Compound ClassSpecific ExampleHOMO-LUMO Gap (eV)
PolythiopheneP1ar1.85
Polythiophene-S,S-dioxideP1ox1.55
Star OligothiopheneCompound 1N/A (Reduction of 1.95 eV upon oxidation)
Star OligothiopheneCompounds 3/4N/A (Reduction of 0.43-0.52 eV upon oxidation)

Data sourced from studies on analogous systems to illustrate the effect of the sulfonyl group.

Conformational Analysis and Steric Effects of tert-Butylsulfonyl Groups

The conformational arrangement of this compound is heavily influenced by the steric bulk of the tert-butylsulfonyl groups. The tert-butyl group is known for its significant steric hindrance, which can dictate the orientation of substituents and the accessibility of adjacent positions on an aromatic ring. masterorganicchemistry.comstackexchange.comucalgary.camsu.edu In t-butylbenzene, for example, the bulky nature of the substituent sterically hinders the ortho positions, favoring substitution at the para position. stackexchange.comucalgary.ca

In this compound, two of these bulky groups are present. Each tert-butylsulfonyl group (-SO₂C(CH₃)₃) occupies a considerable volume. This steric demand is expected to force the sulfonyl groups and their associated tert-butyl moieties to rotate out of the plane of the thiophene ring to minimize steric repulsion. This is consistent with observations in related structures, such as a benzothiophene (B83047) derivative bearing a phenylsulfonyl group, where the phenyl ring was found to be almost orthogonal to the thiophene ring system, with a dihedral angle of 88.1 (1)°. nih.gov A similar non-planar conformation is anticipated for this compound, where the large tert-butyl groups would likely lead to significant dihedral angles between the C-S-C plane of the sulfonyl group and the plane of the thiophene ring.

X-ray Crystallographic Analysis of Sulfonyl Thiophene Derivatives

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related sulfonyl thiophene derivatives provides valuable structural parameters. X-ray diffraction studies on various 2,5-disubstituted thiophenes and benzothiophene sulfones offer insight into the expected bond lengths, angles, and molecular conformations. nih.govresearchgate.netrsc.org

In the crystal structure of a 5-(phenylsulfonyl)-dihydrobenzothienophenanthridine derivative, the sulfonyl group exhibits typical bond lengths and angles. nih.gov The S=O bond lengths in sulfonamide groups are generally found in the range of 1.42 Å to 1.46 Å, and O=S=O bond angles are approximately 120-123°. researchgate.net The C-S bonds within the thiophene ring itself are typically around 1.73 Å to 1.75 Å. researchgate.net

Below is a table of representative crystallographic data from a related sulfonyl thiophene compound.

ParameterValueCompound
Dihedral Angle (Phenyl vs. Thiophene)88.1 (1)°5-(phenylsulfonyl)-5,6-dihydrobenzo researchgate.netacs.orgthieno[3,2-j]phenanthridine
C-S Bond Length (Thiophene Ring)~1.73-1.75 ÅThiophene Sulfonamide Derivatives (Calculated)
S=O Bond Length~1.42-1.46 ÅThiophene Sulfonamide Derivatives (Calculated)
O=S=O Bond Angle~120-123°Thiophene Sulfonamide Derivatives (Calculated)

Data sourced from crystallographic and computational studies on analogous systems.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies of 2,5-Bis(tert-butylsulfonyl)thiophene Derivatives

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. In the context of this compound derivatives, it reveals information about the ease of oxidation and reduction, the stability of the resulting charged species, and the kinetics of electron transfer.

Studies on 2,5-bis(het)aryl substituted thiophenes, which are structurally related to the target compound, have demonstrated that these molecules can be both electrochemically oxidized and reduced. uni-halle.de The cyclic voltammograms of these compounds often exhibit reversible or quasi-reversible redox waves, indicating the formation of stable charged species. For instance, a cyano-substituted derivative with a methoxy (B1213986) group (a 2,5-bis(het)aryl substituted thiophene) shows a one-electron reversible oxidation and reduction, corresponding to the formation of a stable radical cation and anion, respectively. uni-halle.de The reversibility of these processes is a key indicator of the stability of the generated radical ions, which is a desirable property for materials used in electronic devices. The cathodic process for 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), resulting in the radical anion, is also reported to be reversible, confirming its n-doping character. nih.gov

The electrochemical behavior is typically studied in a non-aqueous solvent system, such as acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (n-Bu4NPF6). uni-halle.de The potentials at which oxidation and reduction occur provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound.

Table 1: Redox Potentials of Selected 2,5-Bis(het)aryl Substituted Thiophenes

Compound E_ox [V] E_red [V]
6d (R=CH3O, R'=CN) 1.15 -1.75
6f (R=CH3, R'=CN) 1.25 -1.78
6h (R=Cl, R'=CN) 1.35 -1.70

Data sourced from a study on 2,5-bis(het)aryl substituted thiophenes, which are analogous in structure. The potentials are versus Fc/Fc+. uni-halle.de

Upon reduction, this compound and its derivatives can accept electrons to form radical anions and subsequently dianions. The formation of these species is a stepwise process. The first reduction peak in a cyclic voltammogram typically corresponds to the formation of the radical anion (M + e⁻ → M⁻•). If the potential is scanned further to more negative values, a second reduction peak may be observed, indicating the formation of the dianion (M⁻• + e⁻ → M²⁻). garj.org

The stability of these radical anions and dianions is influenced by the molecular structure, particularly the presence of electron-withdrawing groups like the tert-butylsulfonyl groups. These groups can delocalize the negative charge, thereby stabilizing the reduced species. Research on related thiophene (B33073) derivatives has shown that the presence of ester functionalities can also stabilize the reduced "quinoidal" thiophene electronic structure, leading to exceptionally stable radical anions. ethz.ch While the direct isolation and characterization of the dianion of the title compound is not extensively reported, studies on similar organic molecules confirm the feasibility of such species. rsc.org The formation of stable radical anions and dianions is critical for applications in n-type organic semiconductors and energy storage devices.

The oxidation potential of thiophene derivatives is significantly influenced by the nature of the substituents attached to the thiophene ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential. nih.gov This is because electron-donating groups increase the energy of the HOMO, from which an electron is removed during oxidation.

For instance, in a series of 2,5-bis(het)aryl substituted thiophenes, replacing a methyl group with a methoxy group (a stronger electron-donating group) leads to a decrease in the oxidation potential. uni-halle.de Conversely, substitution with a chlorine atom (an electron-withdrawing group) results in an increase in the oxidation potential. uni-halle.de This tunability of redox potentials through substituent modification is a key advantage in designing materials with specific electronic properties for targeted applications. The rate constant for the conversion of a thiophene to a thiophene oxide increases with more electron-donating substituents, while the opposite trend is observed for the conversion of a sulfoxide (B87167) to a sulfone. nih.gov

Table 2: Effect of Substituents on the Oxidation Potential of 2,5-Bis(het)aryl Substituted Thiophenes

Substituent (R) Oxidation Potential (E_ox) [V]
CH3O 1.15
CH3 1.25
Cl 1.35

Data illustrates the trend of increasing oxidation potential with more electron-withdrawing substituents. uni-halle.de

Spectroelectrochemical Characterization

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of electrochemically generated species. By monitoring the changes in the absorption spectrum (UV-Vis-NIR) during an electrochemical experiment, it is possible to identify and characterize the radical ions and other intermediates formed.

For derivatives of 2,5-bis(het)aryl substituted thiophenes, in situ UV-Vis-NIR spectroelectrochemistry has been used to study the optical properties of the charged molecules. uni-halle.de The formation of radical cations and anions is accompanied by the appearance of new absorption bands in the visible and near-infrared regions. These new bands are characteristic of the electronic transitions within the charged species. The analysis of these spectra, often complemented by theoretical calculations, provides insights into the distribution of the charge and spin density in the molecule. This information is crucial for understanding the structure-property relationships in these materials and for designing new compounds with tailored optoelectronic properties.

Electrocatalytic Applications

Polymerization Reactions of 2,5 Bis Tert Butylsulfonyl Thiophene and Its Monomers

Electrochemical Oxidative Polymerization Strategies

Electrochemical oxidative polymerization is a common method for synthesizing conductive polymers directly onto an electrode surface. The process involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. The oxidation potential of the monomer is a critical parameter in this process.

For thiophene (B33073) monomers, the presence of electron-withdrawing groups, such as the tert-butylsulfonyl group, is expected to increase the oxidation potential compared to unsubstituted thiophene (which has an oxidation potential of about 2.0 V). dtic.mil This is due to the decreased electron density on the thiophene ring, making it more difficult to remove an electron. Consequently, higher applied potentials are necessary to initiate the polymerization of monomers like 2,5-Bis(tert-butylsulfonyl)thiophene. dtic.mil

The general mechanism for the electrochemical polymerization of thiophenes proceeds through the following steps:

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation.

Coupling: Two radical cations couple to form a dihydro-dimer dication.

Deprotonation: The dimer loses two protons to form a neutral dimer.

Chain Growth: The dimer, being more easily oxidized than the monomer, is oxidized to its radical cation, which can then react with another monomer radical cation, leading to chain propagation.

Key factors influencing the electrochemical polymerization of thiophene derivatives include the solvent, the supporting electrolyte, the electrode material, and the applied potential. researchgate.net For electron-deficient monomers, the choice of solvent and electrolyte is particularly crucial to ensure solubility and to support the higher potentials required for polymerization. The quality and properties of the resulting polymer film, such as morphology and conductivity, are highly dependent on these conditions. researchgate.net The addition of catalysts or co-monomers, such as bithiophene or terthiophene, has been shown to lower the required polymerization potential and increase the rate of polymerization for some thiophene derivatives. dtic.mil

Reductive Polymerization Methods

Reductive polymerization methods, particularly those involving transition metal-catalyzed cross-coupling reactions, offer greater control over the polymer's structure, molecular weight, and regioregularity compared to oxidative polymerization. These methods typically involve the reaction of a dihalo-thiophene monomer with an organometallic reagent.

Stille coupling involves the reaction of an organotin reagent with an organic halide, catalyzed by a palladium complex. wiley-vch.de For the polymerization of a monomer derived from this compound, a typical approach would involve the synthesis of a dihalo- derivative, such as 3,4-dibromo-2,5-bis(tert-butylsulfonyl)thiophene, which would then be reacted with a distannyl reagent. Alternatively, a distannylated sulfonylthiophene monomer could be coupled with a dihalo-aromatic comonomer.

The general catalytic cycle for Stille coupling consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide.

Transmetalation: The organotin reagent transfers an organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst. wiley-vch.de

The Stille reaction is known for its tolerance to a wide variety of functional groups, making it suitable for the polymerization of monomers with sulfonyl substituents. nih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high molecular weight polymers with well-defined structures.

Table 1: Common Catalysts and Conditions for Stille Polycondensation

Catalyst PrecursorLigandSolventTemperature (°C)
Pd(PPh₃)₄PPh₃Toluene, DMF80-120
Pd₂(dba)₃P(o-tol)₃Toluene, Dioxane80-120

This table presents typical conditions for Stille polycondensation and may need optimization for specific sulfonylated thiophene monomers.

Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. rsc.org This method is widely used for the synthesis of conjugated polymers due to the commercial availability and stability of many boronic acids and the generation of non-toxic byproducts.

For the polymerization of this compound, a dihalo- derivative could be reacted with an aromatic diboronic acid or ester in a polycondensation reaction. Conversely, a diboronic ester of the sulfonylated thiophene could be synthesized and polymerized with a dihalo-aromatic comonomer. researchgate.net

The Suzuki polymerization generally requires a palladium catalyst, a base, and a suitable solvent system. The choice of these components significantly impacts the polymerization efficiency and the properties of the resulting polymer.

Table 2: Typical Reaction Components for Suzuki Polycondensation

Catalyst PrecursorLigandBaseSolvent System
Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃Toluene/Water, Dioxane/Water
Pd(OAc)₂SPhos, XPhosK₃PO₄, CsFToluene, THF

This table provides examples of common components used in Suzuki polycondensation; specific conditions would need to be developed for sulfonyl-substituted thiophene monomers.

Mechanistic Investigations of Thiophene Polymerization

The mechanism of thiophene polymerization is fundamentally tied to the reactivity of the thiophene ring, particularly at the 2- and 5-positions. In oxidative polymerization, the initial step is the formation of a radical cation. researchgate.net The stability and subsequent reactivity of this intermediate are heavily influenced by the substituents on the thiophene ring. Electron-withdrawing groups like sulfonyl groups destabilize the radical cation, which explains the higher oxidation potentials required for polymerization. rsc.org

During polymerization, the coupling of radical cations leads to the formation of new C-C bonds. The regiochemistry of this coupling (head-to-tail, head-to-head, or tail-to-tail) is a critical factor that determines the planarity and conjugation length of the final polymer, thereby affecting its electronic and optical properties. rsc.org

In reductive cross-coupling polymerizations like Stille and Suzuki, the mechanism is dictated by the catalytic cycle of the transition metal catalyst (usually palladium or nickel). wiley-vch.dersc.org These methods allow for precise control over the connectivity of the monomer units, enabling the synthesis of highly regioregular polymers. The initiation step in some nickel-catalyzed polymerizations of halothiophenes is thought to involve the reductive homocoupling of a metalated sulfonyl thiophene, followed by propagation through the incorporation of monomer units at the terminal C-X bond. rsc.org

Structure-Property Relationships in Poly(sulfonylthiophene)s

The introduction of sulfonyl groups at the 2- and 5-positions of the thiophene ring is expected to have a profound impact on the properties of the resulting polymer.

Electronic Properties: The strong electron-withdrawing nature of the sulfonyl groups lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can lead to materials with high electron affinity, making them potentially suitable for n-type semiconductor applications in organic electronics. The introduction of such groups can also influence the bandgap of the polymer.

Solubility and Processability: The bulky tert-butylsulfonyl groups can enhance the solubility of the polymer in common organic solvents. Good solubility is crucial for solution-based processing techniques used in the fabrication of electronic devices.

Morphology and Crystallinity: The presence of bulky side groups can influence the packing of the polymer chains in the solid state. This, in turn, affects the material's morphology and degree of crystallinity, which are key determinants of charge transport properties. While bulky groups can improve solubility, they may also disrupt the π-π stacking between polymer chains, which is essential for efficient charge carrier mobility. mdpi.com

The relationship between the chemical structure of the monomer and the physical properties of the resulting polymer is a central theme in the design of new functional materials. For poly(this compound), the interplay between the strong electronic effect of the sulfonyl groups and the steric bulk of the tert-butyl groups would be the primary determinant of its performance in electronic applications.

Table 3: Predicted Effects of 2,5-Bis(tert-butylsulfonyl) Substitution on Polythiophene Properties

PropertyExpected EffectRationale
Oxidation PotentialIncreaseElectron-withdrawing sulfonyl groups reduce electron density on the thiophene ring.
Electron AffinityIncreaseLowered LUMO energy level due to electron-withdrawing substituents.
SolubilityIncreaseBulky tert-butylsulfonyl groups can disrupt intermolecular packing and improve solvent interaction.
Interchain PackingPotentially DisruptedSteric hindrance from bulky side groups may inhibit close π-π stacking.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring and Sulfonyl Moieties

The reactivity of the thiophene ring in 2,5-Bis(tert-butylsulfonyl)thiophene is profoundly influenced by the two strongly electron-withdrawing sulfonyl groups.

Electrophilic Aromatic Substitution (SEAr): Generally, the thiophene nucleus is more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on unsubstituted thiophene preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (Wheland intermediate). tandfonline.comresearchgate.net However, in this compound, these positions are already substituted. Furthermore, the potent electron-withdrawing nature of the sulfonyl groups deactivates the thiophene ring towards electrophilic attack. Any potential electrophilic substitution would be directed to the β-positions (C3 and C4), though significantly harsher reaction conditions would be required compared to unsubstituted thiophene. tandfonline.com The competition between the deactivating effect of the substituent and the inherent reactivity of the thiophene ring governs the outcome of such reactions. tandfonline.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the thiophene ring in this molecule makes it highly susceptible to nucleophilic aromatic substitution. The sulfonyl groups activate the ring for attack by nucleophiles, a reaction that is typically difficult for electron-rich aromatic systems like thiophene itself. tandfonline.com This enhanced reactivity facilitates the substitution of leaving groups at the β-positions (C3 and C4) if present, or potentially direct C-H functionalization with strong nucleophiles under specific conditions. Theoretical studies on similar nitro- and sulfonyl-substituted thiophenes confirm that electron-withdrawing groups significantly lower the activation energy for nucleophilic attack.

Oxidation and Reduction Pathways of Sulfonyl Thiophenes

The sulfur atoms in this compound exist in their highest oxidation state (+6), which defines the possible redox pathways.

Oxidation: The sulfonyl groups are resistant to further oxidation under standard conditions. The sulfur atom of the thiophene ring, however, can be oxidized. The oxidation of thiophenes can proceed to form a thiophene S-oxide or further to a thiophene S,S-dioxide (sulfone). wikipedia.orgacs.org The oxidation of thiophene derivatives with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), occurs in a stepwise manner, first to the sulfoxide (B87167) and then to the sulfone. acs.orgnih.gov For a substrate like this compound, the strong deactivation of the ring might make the thiophene sulfur less nucleophilic and thus harder to oxidize compared to electron-rich thiophenes. acs.org

Reduction: The sulfonyl groups can be reduced, offering a pathway to modify the molecule's electronic properties. The reduction of aryl sulfones to the corresponding sulfides is a challenging transformation due to the high stability of the sulfonyl group. thieme-connect.com However, several reagents have been developed for this purpose.

Reagent/Method Conditions Outcome Reference(s)
LiAlH4-TiCl4 Tetrahydrofuran, -78°C to room temp. Rapid reduction of various aryl and alkyl sulfones to sulfides in high yields. psu.edu, rsc.org
B(C6F5)3 / Et3SiH Toluene, 110°C Catalytic deoxygenation of alkyl/aryl sulfones to sulfides. thieme-connect.com
Sodium Amalgam Methanol, NaH2PO4 Reductive cleavage of C-S bond, replacing the sulfonyl group with hydrogen. wikipedia.org
Samarium(II) Iodide THF/HMPA Can effect reductive elimination in β-acyloxy sulfones. wikipedia.org

This table is interactive. Users can sort and filter the data.

These reduction methods can either deoxygenate the sulfonyl group to a sulfide (B99878) or cleave the carbon-sulfur bond entirely in a process known as reductive desulfonylation. wikipedia.org

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

The sulfonyl group in aryl sulfones can act as a leaving group in various metal-catalyzed cross-coupling reactions, providing a powerful tool for C-C and C-heteroatom bond formation. tandfonline.com This desulfonylative coupling allows for the ipso-functionalization at the carbon atom attached to the sulfur.

Cross-Coupling Reactions: Nickel and palladium catalysts are commonly employed for these transformations. Aryl sulfones can participate as electrophiles in Suzuki-Miyaura, Kumada, and other cross-coupling reactions. nih.govacs.orgproquest.com

Reaction Type Catalyst System Coupling Partners Key Features Reference(s)
Reductive Cross-Coupling Ni(COD)2 / Ligands Aryl sulfones and aryl bromides Forms biaryl compounds via C(sp²)-SO₂ bond cleavage. acs.org
Kumada Coupling Fe(acac)3 Alkyl phenyl sulfones and aryl Grignard reagents Effective for C(sp³)-S bond cleavage; enhanced by TMEDA. nih.gov
Suzuki-Miyaura Coupling Pd(OAc)2 / Carbene Ligand 6-Alkylsulfonylpurine nucleosides and arylboronic acids Sulfone acts as a leaving group, more reactive than the corresponding thioether. acs.org
Suzuki-Miyaura Coupling Pd(PPh3)4 Aryl sulfonyl chlorides and boronic acids Desulfonylative cross-coupling to form biaryls. researchgate.net, nih.gov

This table is interactive. Users can sort and filter the data.

C-H Functionalization: While the sulfonyl groups activate the ring for nucleophilic attack, they deactivate it for electrophilic C-H activation. However, directed C-H functionalization at the adjacent C3 and C4 positions is a potential pathway. Palladium-catalyzed direct C-H arylation has been demonstrated on various thiophene derivatives, and the regioselectivity can be controlled by directing groups or the inherent electronic biases of the substrate. nih.govmdpi.comresearchgate.net

Multicomponent Reactions Incorporating Sulfonyl Thiophenes

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While many MCRs exist for the synthesis of thiophene rings, the incorporation of a pre-functionalized, electron-poor thiophene like this compound as a substrate is less common.

However, sulfonyl-containing compounds can be synthesized via MCRs or participate in them. For instance:

Synthesis of Sulfones: β-keto sulfones have been synthesized via a copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. rsc.org Similarly, alkyl sulfones can be prepared through a photocatalytic MCR of aryldiazo salts, styrenes, and sodium metabisulfite. rsc.org

Sulfonyl Groups in MCRs: Arylazo sulfones have been used in visible-light-induced MCRs with alcohols and a sulfur dioxide source to produce sulfonic esters. nih.gov

The direct participation of this compound in an MCR would likely involve its activated C=C bonds in the thiophene ring acting as a dienophile in a Diels-Alder type reaction, although this reactivity is more characteristic of thiophene-S,S-dioxides.

Radical Chemistry Involving Sulfonyl Thiophenes

Aryl sulfones are versatile precursors for generating both aryl and sulfonyl radicals, typically through photoredox catalysis or thermal initiation. thieme-connect.com

Desulfonylative Radical Reactions: Visible-light-mediated photoredox catalysis has emerged as a mild and sustainable method for activating aryl sulfones. thieme-connect.com Single electron transfer (SET) to the aryl sulfone can induce cleavage of the C-SO₂ bond, leading to an aryl radical and a sulfinate anion, with the subsequent loss of sulfur dioxide. This strategy enables a wide range of desulfonylative functionalizations. thieme-connect.comnih.gov

Radical Coupling: Sulfone-substituted N-phenyltetrazoles, upon photoredox activation, generate sulfonyl radicals that can be trapped by electron-deficient olefins to form new dialkyl sulfones. acs.org

Reductive Desulfonylation: Radical-mediated reductive desulfonylation can be achieved using reagents like tributyltin hydride, replacing the sulfonyl group with a hydrogen atom. acs.orgresearchgate.net This process can be initiated by intramolecular hydrogen abstraction. acs.org

Alkene Difunctionalization: Bromodifluoromethyl N-heteroaryl sulfones have been used in a radical difunctionalization of alkenes under photoredox conditions, showcasing the utility of sulfones in complex bond-forming cascades. nih.gov

The generation of a 2-(tert-butylsulfonyl)thien-5-yl radical from this compound via photoredox catalysis could allow for subsequent coupling with various radical acceptors, providing a pathway to further functionalize the thiophene core at the 5-position.

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The integration of novel organic semiconductors is pivotal for the advancement of organic electronics. The performance of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is intrinsically linked to the charge transport characteristics of the materials employed.

While specific research on polymers derived directly from 2,5-Bis(tert-butylsulfonyl)thiophene is limited, the broader class of sulfonylated thiophene (B33073) polymers has been investigated for their charge transport properties. The electron-withdrawing nature of the sulfonyl groups can significantly influence the electronic energy levels of the polymer, which in turn affects its ability to conduct charge. In many conjugated polymers, the arrangement and orientation of the polymer chains in the solid state are crucial for efficient charge transport. The bulky tert-butyl groups in this compound would likely impact the intermolecular packing and morphology of any resulting polymer, thereby influencing its charge carrier mobility.

Donor-acceptor (D-A) systems are a fundamental design concept for organic electronic materials, enabling the tuning of the material's bandgap and absorption properties. The strong electron-withdrawing character of the bis(tert-butylsulfonyl) substituents makes the this compound unit a potent acceptor moiety. When incorporated into a polymer chain alongside electron-donating units, it can facilitate intramolecular charge transfer, a key process in the operation of organic solar cells. The thiophene core provides a robust π-conjugated pathway, essential for the delocalization of electrons and holes along the polymer backbone.

The conductivity of conjugated polymers can be enhanced through chemical doping. The electron-accepting nature of the sulfonyl groups in this compound could potentially facilitate n-doping (reduction), a process that is often more challenging to achieve in thiophene-based polymers compared to p-doping (oxidation). The development of stable and efficient n-type conductive polymers is a critical area of research for the realization of complementary organic circuits.

Advanced Materials for Sensing and Optoelectronic Applications

The sensitivity of the electronic and optical properties of conjugated polymers to their local environment makes them attractive candidates for chemical and biological sensors. While the direct application of this compound in sensing has not been extensively reported, its structural motifs suggest potential. The sulfonyl groups could act as interaction sites for specific analytes, leading to a measurable change in the material's conductivity or fluorescence.

Building Blocks for Complex Molecular Architectures

The thiophene ring is a versatile building block for the synthesis of complex, multi-dimensional molecular architectures, including supramolecular assemblies and covalent organic frameworks (COFs). The functional groups on the thiophene unit dictate the nature of the non-covalent interactions or the covalent linkages that can be formed. The tert-butylsulfonyl groups of this compound offer specific sites for potential chemical modification, allowing for its incorporation into larger, well-defined structures. These complex architectures can exhibit unique properties arising from the collective behavior of the assembled molecular units.

Ligand Design in Catalysis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing the application of this compound as a ligand in the field of catalysis. While the broader class of thiophene derivatives has been investigated for their utility in coordinating with metal centers to form active catalysts, specific research on the catalytic applications of this compound is not presently available.

The potential of a molecule to act as a ligand in catalysis is often predicated on the presence of suitable donor atoms and steric or electronic properties that can influence the reactivity of a metal center. In the case of this compound, the sulfonyl groups are generally considered to be electron-withdrawing and weakly coordinating. This may impact the compound's ability to form stable and catalytically active complexes with transition metals.

Further research would be necessary to explore and establish any potential role for this compound in ligand design and catalysis. Such studies would need to systematically investigate its coordination chemistry with various metals and assess the catalytic activity of any resulting complexes in a range of chemical transformations. Without such dedicated research, any discussion of its application in this area remains speculative.

Conclusion and Future Research Directions

Current Challenges in Sulfonyl Thiophene (B33073) Chemistry

The chemistry of sulfonyl thiophenes, while offering significant potential in various scientific fields, is not without its considerable challenges. These hurdles span from synthetic difficulties to issues with stability and handling, which collectively can impede their broader application.

A primary challenge lies in the synthesis of polysubstituted sulfonyl thiophenes. While several methods exist for the synthesis of thiophene derivatives, the introduction of sulfonyl groups, particularly at specific positions on the thiophene ring, can be complex. bohrium.com The direct sulfonation of thiophene is a well-known reaction; however, controlling the regioselectivity to obtain specific isomers like the 2,5-disubstituted product can be difficult. chempedia.info Furthermore, the oxidation of substituted thiophenes to their corresponding sulfones can sometimes lead to undesired side reactions or decomposition, especially when the thiophene ring is substituted with electron-withdrawing groups. researchgate.net The development of mild and selective oxidation methods remains an active area of research. researchgate.net

Another significant challenge is the inherent reactivity and potential instability of certain thiophene sulfones. Thiophene S-oxides, which are intermediates in the formation of thiophene sulfones, are known to be highly reactive electrophilic species. acs.org This reactivity can be beneficial in some synthetic contexts but can also lead to undesired reactions and decomposition, making the isolation and purification of these compounds difficult. acs.org The thermal stability of thiophene sulfones can also be a concern, with some compounds undergoing decomposition at elevated temperatures. acs.org This can limit their application in high-temperature material science contexts.

Furthermore, the unpleasant odor and potential for catalyst poisoning associated with sulfur-containing starting materials, such as thiols, can present practical challenges in the laboratory and on an industrial scale. bohrium.com While elemental sulfur offers a more sustainable alternative, controlling its reactivity to avoid the formation of symmetrical disulfides and other byproducts remains a hurdle. bohrium.com

From a biological and medicinal chemistry perspective, the metabolism of thiophene-containing compounds can lead to the formation of reactive metabolites, including thiophene S-oxides, which have been implicated in drug-induced toxicity. acs.orgacs.org This necessitates careful toxicological evaluation of any new thiophene-based therapeutic agent. Overcoming these challenges will require the development of novel synthetic strategies, a deeper understanding of the reactivity and stability of sulfonyl thiophenes, and the design of molecules with improved safety profiles.

Emerging Research Avenues and Potential Innovations

Despite the existing challenges, the field of sulfonyl thiophene chemistry is ripe with opportunities for innovation and new discoveries. Several emerging research avenues are poised to expand the utility of these fascinating heterocyclic compounds.

One of the most promising areas of future research is the development of novel and more efficient synthetic methodologies. This includes the exploration of metal-free synthesis routes for 2,5-disubstituted thiophenes, which offer a greener and more sustainable approach. rsc.orgschenautomacao.com.br Advances in catalysis, including the use of copper(I) catalysts for the synthesis of 2,5-disubstituted thiophenes from haloalkynes, are also opening up new possibilities for creating complex molecular architectures. acs.org The development of one-pot and multicomponent reactions for the synthesis of highly functionalized thiophenes is another area of active investigation, aiming to improve efficiency and reduce waste. bohrium.com

In the realm of materials science, there is growing interest in sulfonyl group-containing thiophene compounds for applications in organic electronics. These compounds can exhibit excellent heat resistance, good solubility in organic solvents, and tunable electrochemical properties. epo.org The narrow bandgaps of some of these compounds lead to strong fluorescence emission characteristics, making them promising candidates for organic light-emitting diodes (OLEDs). epo.org Future research will likely focus on fine-tuning the electronic properties of these materials through targeted substitution on the thiophene ring to optimize their performance in devices such as organic field-effect transistors (OFETs) and photovoltaics.

The unique reactivity of thiophene sulfones as intermediates in organic synthesis is another exciting avenue for exploration. Their electrophilic nature can be harnessed for the construction of complex molecules through cycloaddition and other reactions. researchgate.net Further investigation into the reaction mechanisms and scope of these transformations could lead to the development of powerful new synthetic tools for organic chemists.

From a medicinal chemistry standpoint, while the potential for metabolic bioactivation of thiophenes is a concern, the thiophene scaffold continues to be a valuable pharmacophore. nih.gov Future research will likely focus on designing sulfonyl thiophene derivatives with carefully controlled metabolic pathways to minimize the formation of reactive intermediates while retaining or enhancing their therapeutic activity. The incorporation of sulfonyl groups can significantly alter the physicochemical properties of a molecule, which can be leveraged to improve drug-like properties such as solubility and membrane permeability. nih.gov The synthesis of thiophene derivatives bearing biologically active sulfonamide moieties is a testament to the ongoing interest in this area. researchgate.net

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming molecular structure. For example, 1H NMR (CDCl3) shows aromatic proton signals between δ 7.5–8.5 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .

  • UV-Vis Spectroscopy : The compound exhibits a λmax at 373 nm in ethanol, indicative of its fluorescent properties .

  • X-ray Crystallography : Single-crystal X-ray diffraction can resolve the spatial arrangement of benzoxazolyl substituents and thiophene core. SHELX software (e.g., SHELXL) is widely used for refinement .

    Key Physical Properties
    Melting Point
    Solubility
    λmax (EtOH)

Q. What safety protocols should be followed during experimental handling?

  • Methodological Answer :

  • Wear PPE (gloves, protective eyewear, lab coats) to avoid skin contact.
  • Store in a cool, dry environment away from oxidizers.
  • Dispose of waste via certified biological waste treatment facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can the photophysical properties of this compound be leveraged in optoelectronic devices?

  • Methodological Answer :

  • Fluorescence Optimization : The benzoxazolyl groups enhance electron delocalization, making the compound suitable as a fluorescent brightener. Measure quantum yields using integrating sphere setups .

  • Device Integration : Incorporate into organic LEDs (OLEDs) or photovoltaic cells via solution processing. Monitor charge carrier dynamics using time-resolved photoluminescence .

    Analytical Techniques for Optoelectronic Studies
    Time-Resolved PL
    Cyclic Voltammetry

Q. What are the challenges in resolving data contradictions during structural analysis (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Crystallographic vs. Solution-State Data : Crystal packing forces may distort bond angles compared to solution NMR. Use DFT calculations (e.g., Gaussian software) to reconcile discrepancies .
  • Mass Spectrometry Validation : GC-MS with electron ionization (EI) at 70 eV confirms molecular weight (m/z 430.56) and detects degradation products (e.g., tert-butyl fragments at m/z 57) .

Q. How does the compound’s stability under varying conditions impact its application in biological imaging?

  • Methodological Answer :

  • pH-Dependent Stability : Test solubility and fluorescence in PBS buffers (pH 7.4) and simulate lysosomal conditions (pH 4.5).
  • Functionalization Strategies : Conjugate with biomolecules (e.g., antibodies) via carboxylate groups. Monitor photobleaching rates using confocal microscopy .

Data Contradiction Analysis Example

Issue : Discrepancy in reported solubility (toluene vs. acetone).
Resolution :

  • Hypothesis : Purity differences (e.g., residual solvents in synthesis).
  • Validation :

Perform HPLC purity analysis (C18 column, acetonitrile/water gradient) .

Compare solubility in rigorously dried vs. standard solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.